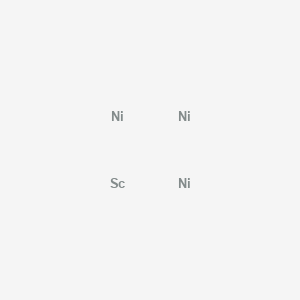

Nickel;scandium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel and scandium are transition metals that form a variety of compounds with unique properties. Nickel is known for its corrosion resistance and high melting point, while scandium is valued for its light weight and strength. When combined, these elements can create compounds with enhanced characteristics, making them useful in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel and scandium compounds can be synthesized through various methods, including solvent extraction and metallothermic reduction. For example, scandium can be recovered from nickel laterite ores using solvent extraction techniques, where scandium is precipitated with an iron-bearing residue from high-pressure acid leach solutions at about pH 4 . Another method involves the reduction of scandium oxide or its halogenated compounds to produce aluminum master alloys .

Industrial Production Methods: Industrial production of nickel and scandium compounds often involves hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination . For instance, scandium is commonly produced as a by-product of nickel and cobalt production from lateritic ores .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Scandium reacts strongly with halogens such as fluorine, chlorine, bromine, and iodine to form trihalides like scandium (III) fluoride and scandium (III) chloride . Nickel, on the other hand, can form a variety of compounds with different oxidation states, such as nickel (II) oxide and nickel (III) oxide.

Common Reagents and Conditions: Common reagents used in the reactions of nickel and scandium compounds include halogens, acids, and bases. For example, scandium reacts with hydrochloric acid to form scandium chloride and hydrogen gas . Nickel compounds can be synthesized using reagents like sulfuric acid and sodium hydroxide.

Major Products Formed: The major products formed from the reactions of nickel and scandium compounds include various halides, oxides, and alloys. For instance, scandium reacts with halogens to form scandium trihalides, while nickel can form nickel oxides and nickel alloys.

Applications De Recherche Scientifique

Nickel and scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, scandium compounds are studied for their potential therapeutic effects and low toxicity . In industry, nickel and scandium alloys are used in aerospace applications due to their light weight and high strength . Additionally, scandium is used in solid oxide fuel cells and next-generation batteries to enhance performance .

Mécanisme D'action

The mechanism of action of nickel and scandium compounds varies depending on their application. In biological systems, scandium can act on ribosomes, modulating their function and affecting protein synthesis . In industrial applications, nickel and scandium alloys improve material properties such as strength and corrosion resistance through their unique atomic structures and bonding characteristics.

Comparaison Avec Des Composés Similaires

Nickel and scandium compounds can be compared with other transition metal compounds, such as those of yttrium and lanthanum. Similar to scandium, yttrium and lanthanum form trihalides and have applications in advanced materials and electronics . scandium’s unique properties, such as its light weight and ability to form strong alloys, make it particularly valuable in aerospace and energy applications .

List of Similar Compounds:- Yttrium compounds

- Lanthanum compounds

- Titanium compounds

- Zirconium compounds

Propriétés

Numéro CAS |

153249-44-6 |

|---|---|

Formule moléculaire |

Ni3Sc |

Poids moléculaire |

221.036 g/mol |

Nom IUPAC |

nickel;scandium |

InChI |

InChI=1S/3Ni.Sc |

Clé InChI |

UXRYVAFTIRIFEK-UHFFFAOYSA-N |

SMILES canonique |

[Sc].[Ni].[Ni].[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)

![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)

![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)